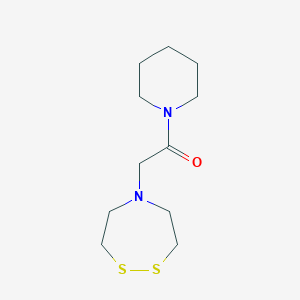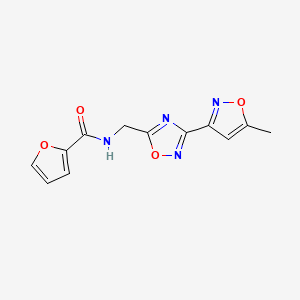
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one, also known as DT-13, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic properties. DT-13 belongs to the class of thiazepanone compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to investigate its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one and to identify its molecular targets. Finally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one may have potential applications in other fields, such as agriculture and environmental science, and further research is needed to explore these possibilities.
Synthesemethoden
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one can be synthesized using a multi-step process that involves the reaction of piperidine with 2-aminothiophenol to form the intermediate compound, which is then reacted with ethyl chloroacetate. The resulting product is then treated with hydrazine hydrate to yield 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,2,5-Dithiazepan-5-yl)-1-(piperidin-1-yl)ethan-1-one has been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS2/c14-11(13-4-2-1-3-5-13)10-12-6-8-15-16-9-7-12/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICLALOGRQYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)




![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)
![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)